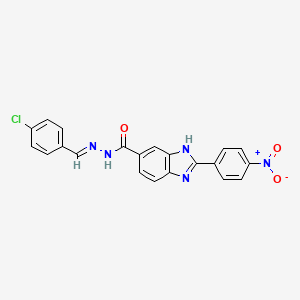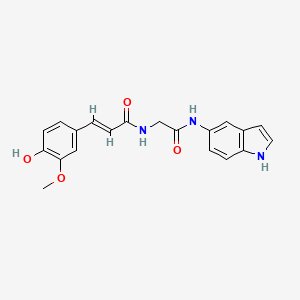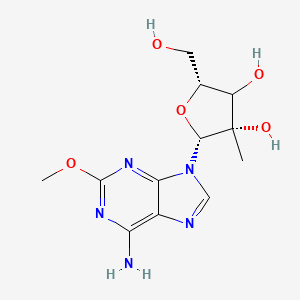
Trifluridine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluridine-13C,15N2, also known as Trifluorothymidine-13C,15N2, is a labeled form of Trifluridine. It is a fluorinated pyrimidine nucleoside that acts as an irreversible thymidylate synthase inhibitor, thereby suppressing DNA synthesis. This compound is primarily used as an antiviral agent for herpes simplex virus infections and has shown activity against orthopoxvirus .
準備方法
The preparation of Trifluridine-13C,15N2 involves the incorporation of stable heavy isotopes of carbon (13C) and nitrogen (15N) into the Trifluridine molecule. The synthetic route typically involves halogenating hydroxyl fully-protected ribose, followed by condensation with 5-trifluoromethyl uracil . Industrial production methods are not extensively documented, but the process generally follows similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Trifluridine-13C,15N2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Trifluridine-13C,15N2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties against herpes simplex virus and orthopoxvirus.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
作用機序
Trifluridine-13C,15N2 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By incorporating into viral DNA during replication, it leads to the formation of defective proteins and an increased mutation rate, ultimately inhibiting viral replication . In cancer therapy, it gets incorporated into the DNA of cancer cells, causing DNA dysfunction and cell death .
類似化合物との比較
Trifluridine-13C,15N2 is unique due to its labeled isotopes, which make it valuable for tracing and studying metabolic pathways. Similar compounds include:
Trifluridine: The unlabeled form, used for similar antiviral and anticancer applications.
Idoxuridine: Another thymidine analog used as an antiviral agent.
Fluorouracil: A pyrimidine analog used in cancer treatment.
These compounds share similar mechanisms of action but differ in their specific applications and effectiveness.
特性
分子式 |
C10H11F3N2O5 |
|---|---|
分子量 |
299.18 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1/i9+1,14+1,15+1 |
InChIキー |
VSQQQLOSPVPRAZ-BLRNRSDCSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=C(C(=O)[15NH][13C]2=O)C(F)(F)F)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)




![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)



